![molecular formula C7H6BrNO B168341 2-Amino-3-bromobenzaldehyde CAS No. 145123-24-6](/img/structure/B168341.png)
2-Amino-3-bromobenzaldehyde
Overview
Description
2-Amino-3-bromobenzaldehyde is a chemical compound with the molecular formula C7H6BrNO. It has a molecular weight of 200.03 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for 2-Amino-3-bromobenzaldehyde is1S/C7H6BrNO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2
. This indicates the presence of a bromine atom (Br), an amino group (NH2), and a benzaldehyde group (C6H5CHO) in the molecule. Physical And Chemical Properties Analysis
2-Amino-3-bromobenzaldehyde has a density of 1.7±0.1 g/cm3, a boiling point of 291.4±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 44.9±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 119.6±3.0 cm3 .Scientific Research Applications
Synthesis of Isoindolin-1-ones
2-Amino-3-bromobenzaldehyde has been used in the synthesis of various isoindolin-1-ones. Cho et al. (1997) demonstrated that 2-bromobenzaldehyde reacts with primary amines under carbon monoxide in the presence of palladium chloride and triethylamine to yield 3-(alkylamino)isoindolin-1-ones in good yields (Cho et al., 1997).
Friedländer Synthesis of Bidentate and Tridentate 6-Bromoquinoline Derivatives
Hu et al. (2003) used a nitration and reduction process on 3-bromobenzaldehyde to produce 5-bromo-2-aminobenzaldehyde, which was then used in the Friedländer condensation with various ketones. This process yielded bidentate and tridentate 6-bromoquinoline derivatives (Hu, Zhang, & Thummel, 2003).
Synthesis of 1-Aryl-1H-Indazoles
In another application, Cho et al. (2004) reported the reaction of 2-bromobenzaldehydes with arylhydrazines to produce 1-aryl-1H-indazoles. The process involved the use of palladium catalyst and phosphorus chelating ligands (Cho, Lim, Heo, Kim, & Shim, 2004).
Antimicrobial Activity of Aminobenzylated Mannich Bases
Nimavat et al. (2004) explored the condensation of 3-bromobenzaldehyde with various compounds to produce N-cyclic phenylcarbinols. Further reaction with acetamide, urea, and thiourea led to the formation of new aminobenzylated Mannich bases, which exhibited antimicrobial activity (Nimavat, Popat, Vasoya, & Joshi, 2004).
Palladium-Catalyzed Carbonylative Cyclization
Cho and Ren (2009) utilized 2-bromobenzaldehyde in a palladium-catalyzed carbonylative cyclization process with primary amines to produce isoindolin-1-ones. The reaction was conducted under carbon monoxide pressure in DMF at 100°C (Cho & Ren, 2009).
Synthesis of Pyrrolidinedione-Fused Hexahydropyrrolo[2,1-a]isoquinolines
Ma et al. (2020) reported the use of 2-bromobenzaldehydes in a three-component [3 + 2] cycloaddition process to synthesize pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines. This method combined multicomponent reaction with one-pot reactions, enhancing pot, atom, and step economy (Ma, Meng, Zhang, Zhang, Yan, Zhang, & Zhang, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
2-Amino-3-bromobenzaldehyde is a derivative of benzaldehyde, with a bromine atom and an amino group attached to the benzene ring
Mode of Action
It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Pharmacokinetics
It’s known that the compound is a solid at room temperature . Its solubility in water and bioavailability would need to be determined experimentally.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Amino-3-bromobenzaldehyde. For instance, its stability might be affected by temperature as it’s recommended to be stored at 2-8°C .
properties
IUPAC Name |
2-amino-3-bromobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBVFJUXKRSWJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435289 | |
Record name | 2-Amino-3-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-bromobenzaldehyde | |
CAS RN |
145123-24-6 | |
Record name | 2-Amino-3-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.